![molecular formula C19H12N2O5 B7816403 1-nitro-3-phenoxydibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B7816403.png)
1-nitro-3-phenoxydibenzo[b,f][1,4]oxazepin-11(10H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-nitro-3-phenoxydibenzo[b,f][1,4]oxazepin-11(10H)-one is a complex organic compound belonging to the class of dibenzo[b,f][1,4]oxazepines. These compounds are characterized by a fused tricyclic structure containing an oxazepine ring. The presence of nitro and phenoxy groups in the molecule adds to its chemical diversity and potential reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-nitro-3-phenoxydibenzo[b,f][1,4]oxazepin-11(10H)-one typically involves multi-step organic reactions. One common method starts with the preparation of the dibenzo[b,f][1,4]oxazepine core. This can be achieved through a base-promoted protocol using commercially available 2-fluorobenzonitriles, 2-aminophenols, and 2-aminoethanol . The reaction is carried out under metal-free conditions with potassium phosphate (K3PO4) or potassium carbonate (K2CO3) as promoters .
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to enhance yield and reduce costs. This could involve the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and product quality. The choice of solvents, catalysts, and purification techniques would be tailored to meet industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
1-nitro-3-phenoxydibenzo[b,f][1,4]oxazepin-11(10H)-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Reduction: Reduction of the nitro group yields 1-amino-3-phenoxydibenzo[b,f][1,4]oxazepin-11(10H)-one.
Substitution: Nucleophilic substitution can lead to various derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-nitro-3-phenoxydibenzo[b,f][1,4]oxazepin-11(10H)-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocycles.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials and chemical sensors.
Mecanismo De Acción
The mechanism of action of 1-nitro-3-phenoxydibenzo[b,f][1,4]oxazepin-11(10H)-one involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. These interactions can lead to the modulation of signaling pathways and enzyme activities, contributing to the compound’s biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Dibenzo[b,f][1,4]oxazepin-11(10H)-one: Lacks the nitro and phenoxy groups, resulting in different reactivity and applications.
1-nitro-3-phenoxydibenzo[b,e][1,4]oxazepin-11(10H)-one: Similar structure but with different ring fusion, leading to variations in chemical properties.
Uniqueness
1-nitro-3-phenoxydibenzo[b,f][1,4]oxazepin-11(10H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both nitro and phenoxy groups enhances its reactivity and potential for diverse applications in research and industry.
Propiedades
IUPAC Name |
7-nitro-9-phenoxy-5H-benzo[b][1,4]benzoxazepin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12N2O5/c22-19-18-15(21(23)24)10-13(25-12-6-2-1-3-7-12)11-17(18)26-16-9-5-4-8-14(16)20-19/h1-11H,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRJSLLWURSOTIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC(=C3C(=C2)OC4=CC=CC=C4NC3=O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
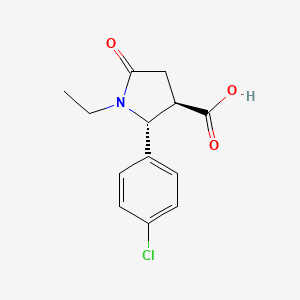
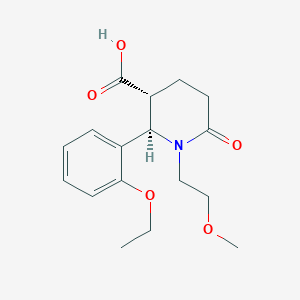
![N-{[(2R,3S)-1-ethyl-2-(2-methoxyphenyl)pyrrolidin-3-yl]methyl}ethanamine](/img/structure/B7816344.png)
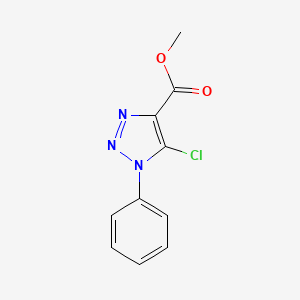
![5,7-dimethyl-4H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B7816351.png)
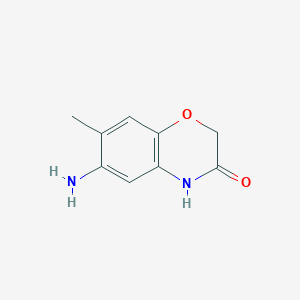
![5-[(6,7-Dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydroisoxazole-3-carboxylic acid](/img/structure/B7816370.png)
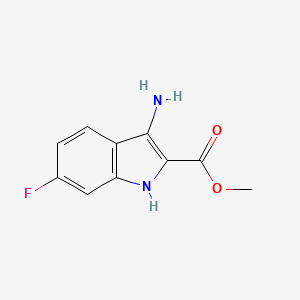
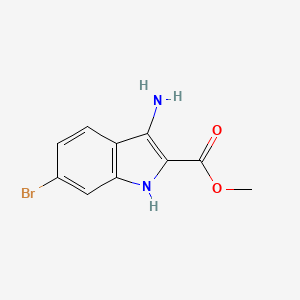
![2,4-Dibromo-6-[3-(trifluoromethyl)-1,2-oxazol-5-yl]phenol](/img/structure/B7816386.png)
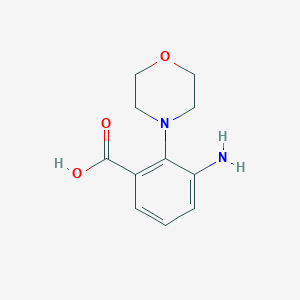
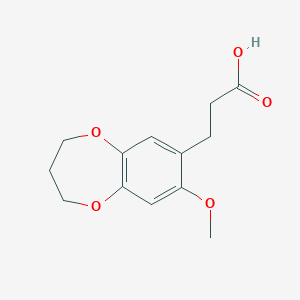
![5-[[5-(3,4,5-Trimethoxyphenyl)-2H-tetrazol-2-yl]methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B7816409.png)
![4-[5-(1,3-benzodioxol-5-yl)-2H-tetrazol-2-yl]butanoic acid](/img/structure/B7816415.png)
